molecular formula C11H17N B13964459 1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole CAS No. 752206-01-2

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13964459
CAS No.: 752206-01-2
M. Wt: 163.26 g/mol
InChI Key: BTOBLSPEBTUZCB-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a cyclohexene ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylcyclohexanone with an amine to form the pyrrole ring. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

752206-01-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(2-methylcyclohexen-1-yl)-2,5-dihydropyrrole

InChI

InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5H,2-3,6-9H2,1H3

InChI Key

BTOBLSPEBTUZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)N2CC=CC2

Origin of Product

United States

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